molecular formula C9H13ClFNO B580998 (R)-1-(2-Fluoro-6-methoxyphenyl)ethanamine hydrochloride CAS No. 1212866-82-4

(R)-1-(2-Fluoro-6-methoxyphenyl)ethanamine hydrochloride

Cat. No. B580998
M. Wt: 205.657
InChI Key: WOEBCSDHRYRUIN-FYZOBXCZSA-N
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Description

“®-1-(2-Fluoro-6-methoxyphenyl)ethanamine hydrochloride” is a chemical compound with the molecular formula C8H11ClFNO . It is also known as “(2-fluoro-6-methoxy-phenyl)methanamine;hydrochloride” and has a molecular weight of 191.63 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: COC1=C (C (=CC=C1)F)CN.Cl . This indicates that the molecule contains a methoxy group (OCH3) and a fluorine atom attached to a phenyl ring, which is further connected to an ethanamine group.

properties

IUPAC Name

(1R)-1-(2-fluoro-6-methoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO.ClH/c1-6(11)9-7(10)4-3-5-8(9)12-2;/h3-6H,11H2,1-2H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEBCSDHRYRUIN-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=C1F)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=CC=C1F)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704224
Record name (1R)-1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(2-Fluoro-6-methoxyphenyl)ethanamine hydrochloride

CAS RN

1212866-82-4
Record name (1R)-1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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